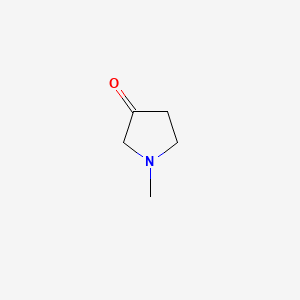

1-Methylpyrrolidin-3-one

Descripción

Significance in Contemporary Chemical Research

The importance of 1-Methylpyrrolidin-3-one in modern chemical research stems primarily from its role as a versatile synthetic intermediate. Its chemical structure allows it to participate in a variety of organic transformations, making it a valuable precursor for the synthesis of more complex molecules.

Pharmaceutical and Agrochemical Synthesis: The compound is frequently used as a starting material or key intermediate in the creation of pharmaceuticals and agrochemicals. Its pyrrolidinone core is a structural motif found in numerous biologically active molecules. Researchers utilize it as a scaffold to build compounds for potential therapeutic applications and for the development of new crop protection agents. biosynce.com

Materials Science: In the field of materials science, this compound and its derivatives are employed in the production of polymers and resins. biosynce.comcymitquimica.com Its properties can be harnessed to synthesize specialized polymers with desired thermal and chemical characteristics.

Biochemical Research: The compound serves as a tool in biochemical studies, including the investigation of enzyme mechanisms. Furthermore, its rigid structure has been incorporated into analogues of known psychoactive compounds, such as psilocin, to study their interaction with biological targets like the 5-HT2A receptor. tripod.com

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 68165-06-0 | nih.govchemicalbook.com |

| Molecular Formula | C₅H₉NO | nih.govchemicalbook.comchemscene.com |

| Molecular Weight | 99.13 g/mol | nih.govchemicalbook.comchemscene.com |

| Boiling Point | 185.62°C (estimated) | chemicalbook.com |

| Density | 0.984 g/mL at 25 °C | chemicalbook.com |

Scope of Academic Investigation

Academic inquiry into this compound covers a broad spectrum of chemical science, from fundamental reaction mechanisms to applied synthetic chemistry. The primary areas of investigation are centered on its synthesis, reactivity, and application in creating novel compounds.

Synthetic Methodologies: A significant focus of research is the development of efficient and novel methods for synthesizing this compound and its derivatives. biosynce.com Investigations include various synthetic routes, such as the catalytic reductive amination of pyrrolidinone precursors and the reduction of pyrrolidinol derivatives like 1-methyl-3-pyrrolidinol (B22934). google.com The hydrochloride salt of the compound is often utilized due to its enhanced solubility in polar solvents, which is beneficial for many synthetic applications.

Chemical Reactivity and Mechanisms: The reactivity of this compound is a subject of detailed study. Depending on the reaction conditions, it can function as either a nucleophile or an electrophile. Common transformations that are academically explored include oxidation reactions to yield corresponding N-oxides, reduction reactions that convert the ketone to an alcohol or remove it entirely to produce various amine derivatives, and nucleophilic substitution reactions.

Pharmacological and Biological Exploration: The compound is a subject of investigation for its potential pharmacological properties. biosynce.com Research includes synthesizing analogues of known biologically active agents to probe structure-activity relationships. For instance, studies have prepared and evaluated molecules like (±)-3-(N-Methylpyrrolidin-3-yl)-4-hydroxyindole, a rigid analogue of psilocin, to understand the structural requirements for affinity and activity at specific neurotransmitter receptors. tripod.com

| Field of Research | Specific Application / Area of Study | Reference |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules. | |

| Pharmaceutical Chemistry | Precursor for the synthesis of drugs and therapeutic agents. | biosynce.com |

| Agrochemistry | Building block for novel agrochemical compounds. | |

| Material Science | Component in the production of polymers and resins. | biosynce.comcymitquimica.com |

| Biochemistry | Tool for studying enzyme mechanisms. | |

| Medicinal Chemistry | Scaffold for creating analogues of biologically active compounds (e.g., tryptamines). | tripod.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-methylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-3-2-5(7)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPUTJFVMJPMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218343 | |

| Record name | 3-Pyrrolidone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68165-06-0 | |

| Record name | 3-Pyrrolidone, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068165060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrrolidone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of N Methylpyrrolidin 3 One

Fundamental Reaction Pathways of N-Methylpyrrolidin-3-one Hydrochloride

1-Methylpyrrolidin-3-one, often utilized as its hydrochloride salt to improve stability and handling, possesses two primary reactive centers: the tertiary amine and the carbonyl group. These sites dictate its fundamental reaction pathways.

Oxidation Reactions

As a tertiary amine, the nitrogen atom in this compound is susceptible to oxidation. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids (e.g., m-CPBA). The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of an N-oxide. This transformation converts the tertiary amine into an N-oxide functional group without altering the ketone moiety. The resulting compound, this compound N-oxide, exhibits different physical and chemical properties, including increased polarity and water solubility.

In analogous compounds like N-methylpyrrolidine, metabolic N-oxidation is a known biotransformation pathway, readily forming the corresponding N-oxide. Similar oxidative degradation pathways have been studied for the related solvent N-methyl-2-pyrrolidone, where oxidation can be initiated under specific catalytic conditions, leading to ring-opened products or succinimide (B58015) derivatives. For this compound, the primary and most direct oxidation product at the nitrogen atom is the N-oxide.

Reduction Reactions

The ketone group at the 3-position of the pyrrolidine (B122466) ring is readily reduced to a secondary alcohol. This is a characteristic reaction of ketones and is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this transformation due to its selectivity for aldehydes and ketones.

The mechanism proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. In the subsequent step, a protic solvent, such as methanol (B129727) or water, protonates the alkoxide to yield the final alcohol product, 1-methyl-3-pyrrolidinol (B22934). The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation.

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol/Water | 1-Methyl-3-pyrrolidinol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 1-Methyl-3-pyrrolidinol |

Complex Reaction Mechanisms Involving N-Methylpyrrolidin-3-one Derivatives

Derivatives of N-methylpyrrolidinone serve as important substrates in complex multi-step reactions, particularly in the synthesis of heterocyclic systems.

Reactions of Pyrrolidinylidene-Indole Systems

Pyrrolidinylidene-indole systems are complex heterocyclic structures that can be synthesized using N-methylpyrrolidinone derivatives. A key example is 3-(1-methylpyrrolidin-2-ylidene)-3H-indole, formed from the reaction of indole (B1671886) with 1-methylpyrrolidin-2-one (an isomer of the subject compound) under Vilsmeier conditions. This product contains a unique combination of an enamine and an imine group in conjugation.

The chemical reactivity of this system is notable. It has been shown to be a remarkably strong base, a property attributed to the extensive conjugation and the contribution of a resonance structure where the nitrogen of the pyrrolidine ring donates its lone pair, resulting in a positive charge on the pyrrolidine nitrogen and a negative charge delocalized over the indole ring system. This high basicity makes it reactive towards various electrophiles. Further studies have explored its reactions, highlighting its utility as a versatile intermediate in organic synthesis.

Vilsmeier-Type Reactions with Cyclic Amide Components

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. The reaction can be adapted to use tertiary amides other than dimethylformamide (DMF), including cyclic amides like N-methylpyrrolidinone, in combination with phosphorus oxychloride (POCl₃).

Catalytic Conversion Mechanisms and Heterogeneous Catalysis

The catalytic conversion of this compound and related N-heterocyclic compounds involves several key reaction types, including hydrogenation, conversion from biomass feedstocks, and challenges related to catalyst stability. These processes are crucial for the synthesis of valuable chemicals and pharmaceuticals.

The hydrogenation of N-heterocycles like this compound typically involves the reduction of a carbonyl group. In the case of this compound, this reduction converts the ketone at the 3-position into a hydroxyl group, yielding 1-methyl-3-pyrrolidinol, a key intermediate for various pharmaceuticals google.com.

This transformation can be achieved using various reducing agents. Common laboratory-scale agents include sodium borohydride and lithium aluminum hydride, which are effective for converting the ketone to the corresponding alcohol derivative . Patent literature details a specific synthesis route for 1-methyl-3-pyrrolidinol that employs reducing agents such as sodium borohydride or potassium borohydride, often in a solvent like tetrahydrofuran (B95107) google.com.

In the context of heterogeneous catalysis, which is often preferred for industrial applications due to easier catalyst separation and recycling, systems developed for similar structures provide valuable insight. For instance, the hydrogenation of the amide group in the related compound N-methylpyrrolidone (1-methylpyrrolidin-2-one) to N-methylpyrrolidine has been successfully demonstrated using a bimetallic Pt/V catalyst on a hydroxyapatite (B223615) support. This solvent-free, continuous flow process highlights the potential for developing robust heterogeneous systems for the reduction of pyrrolidone structures rsc.org.

A significant area of research is the synthesis of N-substituted pyrrolidones from levulinic acid (LA), a platform chemical readily derived from biomass. This conversion is typically achieved through reductive amination, a process that combines an amine with the ketone group of levulinic acid, followed by reduction and intramolecular cyclization to form the pyrrolidone ring researchgate.netmdpi.comrepec.org.

The reaction mechanism proceeds through the formation of an imine intermediate from levulinic acid and an amine. This intermediate is then hydrogenated, leading to a γ-amino acid, which subsequently undergoes intramolecular amidation to yield the final N-substituted 5-methyl-2-pyrrolidone product mdpi.com. A variety of heterogeneous catalysts have been developed to facilitate this atom-economical process. Supported platinum catalysts, particularly Pt-MoOx/TiO2, have shown high activity under mild, solvent-free conditions (100°C, 3 bar H2) acs.org. Non-noble metal catalysts, such as those based on nickel, are also effective. Porous-carbon-coated nickel catalysts have demonstrated high yields (99%) and excellent stability over numerous cycles acs.org. Raney-Ni has also been employed, using ammonium (B1175870) formate (B1220265) as both a hydrogen and nitrogen source, to produce 5-methyl-2-pyrrolidone with a 94% yield researchgate.net.

The following table summarizes the performance of various catalytic systems in this conversion.

| Catalyst | Amine/Nitrogen Source | Temperature (°C) | H2 Pressure (bar) | Yield (%) | Source |

| Pt-MoOx/TiO2 | Various amines | 100 | 3 | High | acs.org |

| CNFx@Ni@CNTs | Aniline | 160 | 30 | >99 | acs.org |

| Raney-Ni | Ammonium Formate | 180 | N/A | 94 | researchgate.net |

| PdAuTiHMS | p-Anisidine | 150 | 5 | Good-to-Excellent | nih.gov |

| Ni Nanoparticles | Ethylamine | 150 | 30 | ~55 (Conversion) | qmul.ac.uk |

This table is interactive and allows for sorting and filtering of the data presented.

A critical challenge in the heterogeneous catalysis of N-heterocycles is the deactivation of the catalyst over time, often due to poisoning by the nitrogen-containing products ammoniaknowhow.com. This phenomenon has been studied in detail in the hydrogenation of 1-methylpyrrole (B46729) to 1-methylpyrrolidine, a reaction analogous to the hydrogenation of other substituted pyrrolidones researchgate.net.

The primary mechanism of poisoning involves the strong adsorption of the basic nitrogen atom in the product molecule (e.g., 1-methylpyrrolidine) onto the active metal sites of the catalyst (such as Ruthenium or Rhodium). This blocks the sites and prevents reactant molecules from accessing them, thereby reducing the catalyst's activity researchgate.net. This deactivation is evident in the declining conversion rates observed when catalysts are reused over multiple cycles without regeneration. For example, in the hydrogenation of 1-methylpyrrole using a 5% Ru/C catalyst, a significant drop in conversion was observed over successive runs researchgate.net.

The stability and reusability of the catalyst are also influenced by the support material. Studies comparing rhodium on a neutral carbon support versus a more acidic γ-alumina support found that the catalyst on the acidic support deactivated more quickly. This is attributed to the stronger adsorption of the basic product on the acidic surface of the γ-alumina researchgate.net. In some cases, catalyst deactivation can also occur through side reactions, such as the ring-opening of 2-pyrrolidone in the presence of strong alkali catalysts rsc.org. Research into catalyst reusability is ongoing, with some systems showing high stability. For instance, a Raney-Ni catalyst used for converting levulinic acid was reused for four cycles with only a 10% loss in activity, and certain Pd-based catalysts remained stable for up to six cycles researchgate.netnih.gov.

The table below illustrates the impact of catalyst reuse on conversion in a model reaction.

| Catalyst Run | Conversion of 1-methylpyrrole (%) (5% Ru/C) |

| 1st Use | 100 |

| 2nd Use | 92 |

| 3rd Use | 77 |

| 4th Use | 51 |

| 5th Use | 29 |

| 6th Use | 17 |

Data sourced from studies on a model N-heterocycle hydrogenation reaction. researchgate.net This table is interactive.

Investigation of Degradation and Byproduct Formation under Specific Conditions

The degradation of pyrrolidone structures is an important consideration for both their environmental fate and their stability in chemical processes. While specific degradation pathways for this compound are not extensively detailed, studies on the closely related isomer N-methylpyrrolidone (NMP, 1-methylpyrrolidin-2-one) provide significant insight into potential mechanisms.

Biodegradation of NMP has been shown to occur via a novel metabolic pathway in bacteria such as Alicycliphilus sp. nih.govnih.gov. The process is initiated by the enzymatic hydrolysis of the cyclic amide bond in the NMP molecule. This ring-opening step is catalyzed by an N-methylhydantoin amidohydrolase, which transforms NMP into γ-N-methylaminobutyric acid nih.govnih.gov. This linear intermediate is then further metabolized. An amino acid oxidase can deaminate it to produce succinate (B1194679) semialdehyde (SSA). Finally, SSA is oxidized by a dehydrogenase to succinate, a common metabolite that can enter the central Krebs cycle for energy production nih.govnih.gov. This enzymatic pathway demonstrates a complete breakdown of the N-heterocyclic ring into fundamental cellular components.

Under different conditions, such as high-temperature catalytic hydrogenation, other byproducts can form. For example, the hydrogenation of N-methylpyrrolidone can lead to the formation of N-methylpyrrole through dehydrogenation, especially at elevated temperatures. Other byproducts can arise from the opening of the pyrrolidone ring followed by subsequent reactions rsc.org. The study of these degradation pathways and byproduct formations is essential for optimizing reaction conditions to maximize the yield of the desired product and for understanding the environmental impact of these compounds.

Structural Characterization and Computational Analysis in N Methylpyrrolidin 3 One Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and detailing the structural features of 1-Methylpyrrolidin-3-one.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts of protons are indicative of their local electronic environment. Protons adjacent to the electron-withdrawing carbonyl group (at C2 and C4) are typically shifted downfield compared to those further away. The N-methyl group protons appear as a distinct singlet.

¹³C NMR provides information on the carbon skeleton. The carbonyl carbon (C3) exhibits a characteristic downfield chemical shift, typically in the range of 200-220 ppm, which is a definitive marker for the ketone functional group. The carbons adjacent to the nitrogen atom (C2 and C5) also show distinct shifts. Analysis of related N-methylpyrrolidone structures shows that proton chemical shifts are sensitive to the molecular environment and can be influenced by factors such as solvent and concentration acs.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are typical predicted values. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.4 (s) | ~40 |

| C2-H₂ | ~2.7 (t) | ~58 |

| C4-H₂ | ~2.5 (t) | ~45 |

| C5-H₂ | ~3.0 (s) | ~55 |

| C3=O | - | ~210 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most prominent and diagnostic absorption band in the IR spectrum of this compound is the strong C=O (carbonyl) stretch. This peak is typically observed in the region of 1700-1750 cm⁻¹. The exact position can provide subtle clues about the ring strain and electronic environment. Other characteristic peaks include C-H stretching vibrations from the methyl and methylene (B1212753) groups, usually found between 2800 and 3000 cm⁻¹, and C-N stretching vibrations, which can be seen in the fingerprint region researchgate.netresearchgate.net.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ketone) | 1700 - 1750 | Strong |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium-Strong |

| C-N Stretch | 1100 - 1300 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₉NO), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (99.13 g/mol ) chemicalbook.com. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the compound's purity and confirm its identity. The fragmentation pattern is a molecular fingerprint. Common fragmentation pathways for cyclic amines and ketones often involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group) and ring-opening reactions. For this compound, a significant fragment is often observed at m/z 57, corresponding to the loss of the ketene (B1206846) molecule (CH₂=C=O) from the molecular ion.

X-ray Crystallography for Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state nih.govwikipedia.org. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation.

Computational Chemistry Approaches

Computational methods complement experimental data by providing insights into molecular properties that can be difficult to measure directly, such as the relative energies of different conformations.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular structures and energies mdpi.com. For this compound, these calculations are employed to explore the potential energy surface and identify stable conformers. The five-membered pyrrolidinone ring can exist in various puckered forms, primarily envelope and twist conformations.

DFT calculations can predict the geometric parameters (bond lengths, angles) and relative energies of these conformers. For instance, calculations can determine the energy difference between conformations where the N-methyl group is in a pseudo-axial versus a pseudo-equatorial position. These theoretical models can also predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR), which can then be compared with experimental results to validate the computational model nih.gov. Studies on related molecules show that DFT is a reliable tool for predicting conformational preferences and understanding the factors that stabilize certain geometries, such as intramolecular hydrogen bonds or steric interactions mdpi.comacs.org.

Pharmacophore Modeling

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. The pyrrolidine (B122466) ring, a core component of this compound, is recognized as a versatile and significant pharmacophore in medicinal chemistry. Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is advantageous for designing molecules that can fit into the binding sites of proteins.

In the context of N-Methylpyrrolidin-3-one and its analogs, pharmacophore models are developed to understand the structure-activity relationships (SAR) that govern their biological effects. These models typically define key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for a series of pyrrolidinone-based inhibitors might reveal that a hydrogen bond acceptor at a specific position and a hydrophobic group at another are critical for high-affinity binding to a target enzyme.

The development of these models often involves aligning a set of active molecules and extracting their common chemical features. This process can be integrated with three-dimensional quantitative structure-activity relationship (3D-QSAR) studies to create a predictive model that correlates the 3D properties of molecules with their biological activities. Such models are instrumental in virtual screening campaigns to identify new compounds with desired biological activities from large chemical databases.

A typical pharmacophore model for a pyrrolidinone derivative might include the following features:

| Pharmacophore Feature | Description | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the pyrrolidinone ring. | Forms hydrogen bonds with amino acid residues like Serine or Threonine in a protein's active site. |

| Hydrophobic Group (HYD) | The N-methyl group and parts of the pyrrolidine ring. | Engages in van der Waals interactions with nonpolar residues such as Leucine or Isoleucine. |

| Aromatic Ring (AR) | Substituents attached to the pyrrolidine ring. | Can participate in π-π stacking interactions with aromatic residues like Phenylalanine or Tyrosine. |

| Hydrogen Bond Donor (HBD) | Potential substituents on the pyrrolidine ring. | Can form hydrogen bonds with acceptor groups on the protein. |

These pharmacophoric features provide a blueprint for designing novel derivatives of this compound with enhanced potency and selectivity for their biological targets.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the research of this compound and its derivatives, molecular docking simulations are extensively used to elucidate the binding mechanisms of these compounds with their biological targets at a molecular level.

These simulations allow researchers to visualize how a pyrrolidinone-based ligand fits into the active site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, a docking study of a this compound derivative with an enzyme might reveal that the carbonyl oxygen of the pyrrolidinone ring forms a crucial hydrogen bond with a specific amino acid residue in the active site, while the N-methyl group fits into a hydrophobic pocket.

The results of molecular docking studies are often quantified by a scoring function that estimates the binding affinity between the ligand and the protein. This information is invaluable for lead optimization, where the goal is to design new molecules with improved binding affinity and, consequently, higher biological activity.

A hypothetical docking study of a this compound derivative with a target protein might yield the following results:

| Ligand | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| This compound Derivative A | Kinase B | TYR85, LEU12, SER87 | -8.5 |

| This compound Derivative B | Protease C | ASP45, PHE101, GLY44 | -7.2 |

The insights gained from molecular docking simulations, often in conjunction with other computational methods like molecular dynamics, guide the rational design of more potent and selective inhibitors based on the this compound scaffold.

Catalyst Characterization Techniques for Related Processes

The synthesis of N-methylpyrrolidines and related compounds often involves heterogeneous catalysis. A thorough characterization of the catalyst is essential to understand its physical and chemical properties, which in turn determine its activity, selectivity, and stability. Various techniques are employed to achieve this, as exemplified in the synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine (B109427) using a Cu- and Ni-modified ZSM-5 catalyst.

Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the specific surface area, pore volume, and pore size distribution of a catalyst. A high surface area is often desirable as it provides more active sites for the reaction.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the catalyst surface. This is crucial for identifying the oxidation states of the active metals and understanding their interaction with the support.

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the catalyst and to determine the crystallite size of the active components. The diffraction patterns can reveal the structure of the support and the metallic species.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide information about the morphology, particle size, and dispersion of the active components on the catalyst support. High dispersion of the active metal is generally linked to higher catalytic activity.

H₂-Temperature Programmed Reduction (H₂-TPR): H₂-TPR is used to study the reducibility of the metal oxides present in the catalyst. The temperature at which reduction occurs provides insights into the strength of the metal-support interaction.

NH₃-Temperature Programmed Desorption (NH₃-TPD): NH₃-TPD is employed to characterize the acidic properties of the catalyst. The amount and strength of the acid sites can be determined by measuring the amount of ammonia (B1221849) desorbed at different temperatures.

The table below summarizes the characterization data for a Cu- and Ni-modified ZSM-5 catalyst used in the synthesis of N-methylpyrrolidine.

| Characterization Technique | Parameter | Result |

| BET | Surface Area (m²/g) | 150-250 |

| BET | Pore Volume (cm³/g) | 0.1-0.2 |

| XPS | Cu Species | Cu₂O |

| XPS | Ni Species | NiO |

| XRD | Crystalline Phases | ZSM-5, CuO, NiO |

| TEM/SEM | Particle Size (nm) | 10-20 |

| H₂-TPR | Reduction Peak (°C) for CuO | 200-300 |

| H₂-TPR | Reduction Peak (°C) for NiO | 300-400 |

| NH₃-TPD | Acidity (mmol/g) | 0.2-0.5 |

These characterization techniques collectively provide a comprehensive understanding of the catalyst's properties, enabling the rational design of more efficient catalysts for the synthesis of this compound and related compounds.

Derivatives, Analogues, and Structure Activity Relationship Studies of N Methylpyrrolidin 3 One

Synthesis and Conformational Analysis of 3-Halo-N-Methylpyrrolidin-2-one Derivatives

The study of 3-halo-derivatives of 1-methylpyrrolidin-2-one has provided significant insights into the conformational equilibrium of five-membered ring systems. Through a combination of ab initio and density functional theory (DFT) electronic structure calculations, alongside experimental ³JHH coupling constant data, the conformational preferences of these molecules have been elucidated. acs.org

The five-membered ring of these derivatives typically adopts an envelope conformation. This is due to the planarity of the O=C–N–R amide bond, with the C4 atom forming the "flap" of the envelope. Conformational changes involve this "flap" alternating between positions above and below the amide plane. The halogen atom at the α-carbonyl position can occupy either a pseudo-axial or a pseudo-equatorial position. acs.org

In the gaseous phase, theoretical calculations indicate that the pseudo-axial conformer is more stable, with this preference increasing as one moves down the halogen group from fluorine to iodine. Analysis using Natural Bond Orbital (NBO) theory suggests that electronic delocalization is a significant stabilizing factor only for the iodo derivative. For the other halo-derivatives, electrostatic repulsion between the oxygen and the halogen atom is the primary determinant of the conformational equilibrium. acs.org

The influence of solvent on the conformational equilibrium is also noteworthy. When the molecule is solvated, the population of the pseudo-equatorial conformer increases with the relative permittivity of the solvent. This effect is particularly pronounced for the fluoro derivative, where the conformational preference is inverted in polar solvents. For the chlorine derivative, the populations of the two conformers become more similar in methanol (B129727) and acetonitrile (B52724). In contrast, for the bromine and iodine derivatives, the percentage of the pseudo-equatorial conformer shows only a slight increase. This is attributed to the fact that the pseudo-equatorial conformation possesses a greater dipole moment, rendering it more stable in high-permittivity media. acs.org

| Halogen | Predominant Conformer (Gas Phase) | Effect of Solvent Polarity on Pseudo-Equatorial Population |

|---|---|---|

| Fluorine | Pseudo-axial | Strong increase, preference inverts |

| Chlorine | Pseudo-axial | Populations become closer |

| Bromine | Pseudo-axial | Slight increase |

| Iodine | Pseudo-axial | Slight increase |

Indole-Pyrrolidine Hybrid Structures and their Design (e.g., 3-(1-Methylpyrrolidin-3-yl)-1H-indole)

The fusion of indole (B1671886) and pyrrolidine (B122466) rings has led to the creation of hybrid structures with significant potential in medicinal chemistry. The design and synthesis of these molecules are driven by the unique pharmacological properties associated with each heterocyclic system. acs.org

One notable example is 3-(1-Methylpyrrolidin-3-yl)-1H-indole. The synthesis of such compounds can be approached through various synthetic routes. For instance, the synthesis of the closely related 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, a key intermediate for certain pharmaceutical agents, involves the reduction of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester. google.com This reduction can be achieved using reducing agents such as sodium dihydro-bis(2-methoxyethoxy)aluminate. google.com

The design of these hybrids often involves creating a molecular scaffold that can interact with specific biological targets. The combination of the indole nucleus, a common feature in many biologically active natural products and synthetic drugs, with the pyrrolidine ring, allows for the exploration of new chemical space and the development of compounds with novel activities. acs.org The synthesis of spirooxindole–pyrrolidine hybrids, for example, can be achieved via azomethine ylide intermediates, highlighting the versatility of synthetic strategies in this area. researchgate.net

Pyridine-Pyrrolidine Conjugates: Nicotine (B1678760) Analogues and Related Compounds

The conjugation of pyridine (B92270) and pyrrolidine rings is most famously exemplified by nicotine, an alkaloid composed of a pyridine and an N-methylpyrrolidine moiety linked by a carbon-carbon bond. nih.govankara.edu.tr The development of nicotine analogues has been a significant area of research, aimed at understanding the pharmacological features of nicotinic acetylcholine (B1216132) receptors (nAChRs) and developing new therapeutic agents. nih.govnih.gov

A key strategy in the design of nicotine analogues is the creation of conformationally restricted structures. By linking the pyridine and pyrrolidine moieties with a short chain, the conformational dynamics of the molecule can be "frozen," which can enhance its affinity and specificity for a particular receptor by reducing the entropic loss upon binding. nih.gov

Synthetic methods for these analogues are diverse. One approach involves the one-pot formation of pyrrolidine-substituted pyridinium (B92312) salts through the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions. epa.gov Another strategy utilizes the intramolecular [3+2] cycloaddition of azomethine ylides for the rapid synthesis of nicotine and its analogues from nicotinaldehyde. researchgate.net

| Strategy | Key Reaction | Starting Materials |

|---|---|---|

| Conformationally Restricted Analogues | Cyclization with a linking chain | Pyridine and pyrrolidine precursors |

| Pyridinium Salt Formation | Addition to N-acyliminium ions | 5-Alkylaminopenta-2,4-dienals and α-hydroxycarbamates |

| Cycloaddition | Intramolecular [3+2] cycloaddition | Nicotinaldehyde |

Pyrrolidinone Derivatives from Biomass Feedstocks (e.g., 5-Methylpyrrolidin-2-one)

The transition towards sustainable chemical production has spurred research into the synthesis of valuable chemicals from renewable biomass feedstocks. nrel.gov Pyrrolidinone derivatives are among the important N-heterocyclic compounds that can be produced from biomass. researchgate.net

A key platform chemical derived from biomass is levulinic acid. researchgate.net This versatile molecule can be converted into a variety of value-added chemicals, including 5-methylpyrrolidin-2-one. google.comresearchgate.net The synthesis of 5-methyl-2-pyrrolidone from levulinic acid is typically achieved through catalytic hydrogenation and reductive amination. google.com

One innovative "one-pot" method utilizes levulinic acid as the starting material, ammonium (B1175870) formate (B1220265) as both a hydrogen and nitrogen source, and a supported bimetallic catalyst. This process can achieve a high conversion rate of levulinic acid and a significant yield of 5-methyl-2-pyrrolidone. google.com The use of ammonium formate in place of hydrogen and ammonia (B1221849) gas enhances the safety and environmental profile of the reaction. google.com

The selective reductive amination of levulinic acid to produce N-substituted-5-methyl-2-pyrrolidones is considered a highly promising reaction in the field of biomass conversion. researchgate.net Various catalysts have been investigated for this transformation, with Pd/C showing high efficiency for the reductive amination of levulinic acid with various nitriles under mild conditions. researchgate.net

Novel Heterocyclic Systems Incorporating the N-Methylpyrrolidinone Moiety

The N-methylpyrrolidinone moiety serves as a versatile building block in the synthesis of novel and complex heterocyclic systems. Its incorporation into larger molecular frameworks can lead to compounds with unique structural features and biological activities. acadpubl.eu

One area of exploration is the synthesis of spiro-heterocyclic hybrids. For example, spirooxindole-pyrrolidine hybrids can be synthesized through multicomponent reactions, such as the 1,3-dipolar cycloaddition of an azomethine ylide. researchgate.netresearchgate.net These reactions can generate complex structures with multiple stereocenters in a single synthetic step. researchgate.net

The development of novel heterocyclic systems is not limited to spiro compounds. The N-methylpyrrolidinone ring can be incorporated into a wide range of fused and bridged systems. For instance, the synthesis of novel 2-(imidazolidin or tetrahydropyrimidin-2-ylidene) malononitrile (B47326) derivatives has been achieved through the cyclocondensation of 2[bis (methylthio) methylene] malononitrile with diaminoalkanes. tsijournals.com These synthetic endeavors expand the chemical diversity of N-methylpyrrolidinone-containing compounds and provide new scaffolds for further chemical and biological investigation.

Structure-Activity Relationship (SAR) Investigations of Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of N-methylpyrrolidinone, SAR investigations have been instrumental in identifying key structural features that contribute to their bioactivity. rsc.org

In the context of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, a key enzyme responsible for antibiotic resistance, SAR studies have revealed the importance of specific substituents at various positions on the pyrrolidine scaffold. nih.govnih.gov For example, alterations at the R1 position of the most active compounds have been shown to reduce inhibitory activity, highlighting the essential nature of the S-phenyl moiety at this location and its distance from the scaffold. nih.gov While truncations to the molecule generally lead to a loss of activity, modifications to other functionalities and stereochemistry can have varied effects, offering avenues for optimization. nih.gov

For pyrrolidine amide derivatives acting as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies have shown that small, lipophilic substituents on the terminal phenyl group are preferable for optimal potency. rsc.org The nature of the linker between the pyrrolidine core and the terminal aromatic ring also plays a significant role. Conformationally flexible linkers can increase inhibitory potency but may reduce selectivity, while conformationally restricted linkers can improve selectivity. rsc.org

| Compound Class | Target | Key SAR Findings |

|---|---|---|

| Pyrrolidine Pentamines | Aminoglycoside 6'-N-acetyltransferase type Ib | - Essential S-phenyl moiety at R1 position. nih.gov |

| Pyrrolidine Amides | N-acylethanolamine acid amidase (NAAA) | - Small, lipophilic substituents on terminal phenyl group are optimal. rsc.org |

Organotin(IV) Carboxylates with Pyrrolidinone Moieties

The synthesis and characterization of organotin(IV) carboxylates incorporating pyrrolidinone moieties represent an interesting area of coordination chemistry. These compounds exhibit diverse structural features and coordination modes. frontiersin.orgnih.gov

The synthesis of these complexes typically involves the reaction of an organotin(IV) halide with the carboxylate ligand, which may be derived from a pyrrolidinone-containing carboxylic acid. sysrevpharm.org The resulting complexes can have general formulas such as R₂SnL₂ and R₃SnL, where R is an alkyl or aryl group and L is the carboxylate ligand. frontiersin.org

Spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR are essential for characterizing these compounds and determining the coordination mode of the carboxylate ligand. frontiersin.orgrsc.org In the solid state, the carboxylate ligand can exhibit various coordination modes, including chelating and bridging bidentate. frontiersin.org In solution, the coordination number around the tin center can vary, with diorganotin(IV) derivatives often exhibiting higher coordination numbers than triorganotin(IV) derivatives. frontiersin.orgnih.gov Single-crystal X-ray diffraction provides definitive structural information, revealing details such as the geometry around the tin atom, which can be, for example, a distorted trigonal bipyramidal. rsc.org

Ionic Liquids Containing Pyrrolidinium (B1226570) Bromide

Ionic liquids (ILs) are a class of organic salts with low melting points, often defined as being liquid below 100 °C. nih.gov Their unique physicochemical properties, such as negligible vapor pressure, good thermal stability, high ionic conductivity, and low flammability, have led to their investigation in a wide range of applications. nih.govmdpi.com Among the various types of ILs, those based on the pyrrolidinium cation have garnered significant interest due to their exceptional thermal and electrochemical stability and versatility. mdpi.comacs.org

Research has been conducted into the synthesis and characterization of dicationic ionic liquids featuring pyrrolidinium cations linked by different chain lengths, with bromide as the counter-anion. nih.gov These dicationic ILs, which have two positively charged groups connected by a linker, can be designed to suit specific applications. nih.gov

One common synthetic route for preparing these compounds is the Menshutkin reaction. mdpi.com This method involves reacting a nucleophile, such as N-methylpyrrolidine, with a dihaloalkane, like 1,3-dibromopropane (B121459) or 1,8-dibromooctane. mdpi.com For instance, the reaction of N-methylpyrrolidine with a 1,n-dibromoalkane in acetonitrile at 80 °C for 48 hours can produce the desired dicationic pyrrolidinium bromide salts as white solids in high to quantitative yields. mdpi.com

Two such compounds, 1,1′-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide and 1,1′-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide, have been synthesized and characterized. nih.gov Thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) has been employed to evaluate their properties. nih.gov TGA results indicate good thermal stability for these pyrrolidinium-based salts. nih.govmdpi.com The structure of the compound, particularly the cation and the length of the linker chain, has a notable influence on the thermal behavior and solubility characteristics. nih.govmdpi.com For example, pyrrolidinium-based salts have been observed to have higher solubility in solvents like methanol, ethanol, and acetonitrile compared to analogous piperidinium (B107235) salts. mdpi.com The pyrrolidinium salts also displayed high melting temperatures. mdpi.com

The table below summarizes the synthesis and thermal properties of two dicationic pyrrolidinium bromide ionic liquids.

Table 1. Synthesis and Thermal Properties of Dicationic Pyrrolidinium Bromide Ionic Liquids

| Compound Name | Abbreviation | Linker Chain | Yield (%) | Thermal Properties |

|---|---|---|---|---|

| 1,1′-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide | [C₃Mpyrr₂]2Br | Propane (C3) | 97 | High melting temperature |

Biological and Pharmaceutical Applications of N Methylpyrrolidin 3 One and Its Derivatives

Role as Intermediates in Pharmaceutical Synthesis

The N-methylpyrrolidin-3-one core is a key constituent in the synthetic pathways of numerous pharmaceutical agents, valued for its chemical reactivity and the stereochemical possibilities it introduces.

Precursors for Anticholinergic Drugs

1-Methylpyrrolidin-3-one is a direct precursor to 1-methyl-3-pyrrolidinol (B22934), a crucial intermediate in the synthesis of modern anticholinergic drugs. google.com Anticholinergic agents function by blocking the neurotransmitter acetylcholine (B1216132) in the central and peripheral nervous systems, and are indicated for a variety of conditions, including respiratory disorders, urinary incontinence, and certain cardiovascular diseases. nih.gov The synthesis of these drugs often involves the modification of the 1-methyl-3-pyrrolidinol scaffold to achieve desired therapeutic effects. researchgate.net

For instance, glycopyrrolate, a synthetic quaternary ammonium (B1175870) anticholinergic, contains a pyrrolidinium (B1226570) core. slideshare.net While not directly synthesized from this compound, the established synthetic routes for similar anticholinergics highlight the importance of the N-methylpyrrolidine scaffold in achieving the desired pharmacological activity. The versatility of this scaffold allows for the development of "soft" anticholinergics, designed to have a localized effect and be rapidly metabolized into inactive forms, thereby reducing systemic side effects. researchgate.net

Intermediates for Tropane (B1204802) Alkaloids

While not a direct intermediate in the natural biosynthesis of tropane alkaloids, the core structure of this compound is central to the formation of these compounds. A key intermediate in the biosynthesis of tropinone (B130398), the precursor to many tropane alkaloids like cocaine and scopolamine, is 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.govmdpi.com This intermediate contains the N-methylpyrrolidine ring and a keto group in a position analogous to this compound.

The biosynthesis of cocaine, for example, proceeds through the N-methyl-Δ¹-pyrrolinium cation, which is a precursor to the pyrrolidine (B122466) ring found in the final molecule. wikipedia.orgresearchgate.net The formation of the characteristic bicyclic tropane core of cocaine involves an intramolecular Mannich reaction of a derivative that shares the N-methylpyrrolidine skeleton. wikipedia.org Research into the biosynthesis of these alkaloids has identified the key enzymes and intermediates, underscoring the fundamental role of the N-methylpyrrolidine structure. nih.govacs.orgbohrium.com

Building Blocks for Biologically Active Molecules

The pyrrolidine ring, of which this compound is a derivative, is a ubiquitous and versatile scaffold in the discovery of novel, biologically active compounds. researchgate.netnih.govnih.gov Its three-dimensional structure and the potential for stereoisomerism make it an attractive component for medicinal chemists aiming to explore chemical space and optimize drug-receptor interactions. nih.govnih.gov

The pyrrolidine nucleus is a key feature in a wide range of pharmaceuticals, including antiviral, antibacterial, anti-inflammatory, and anticancer agents. mdpi.comnih.govresearchgate.netresearchgate.net For example, pyrrolidine derivatives are integral to the structure of drugs such as the antihistamine Metdilazine and the antiarrhythmic drug Vernakalant. mdpi.com The synthesis of these and many other bioactive molecules often utilizes functionalized pyrrolidines as starting materials or key intermediates. nih.gov The ability to modify the pyrrolidine ring at various positions allows for the fine-tuning of a molecule's pharmacological properties. mdpi.com

Exploration of Pharmacological Properties

Derivatives of this compound are valuable tools in pharmacological research, enabling detailed studies of enzyme mechanisms and receptor binding affinities.

Enzyme Mechanism Studies

The study of enzyme inhibitors is a cornerstone of drug discovery and for understanding biological pathways. Pyrrolidine derivatives have been investigated as potential enzyme inhibitors for a variety of targets. For instance, derivatives of pyrrolidine-2,3-dione (B1313883) have been synthesized and evaluated for their ability to inhibit nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov These studies provide insights into the structure-activity relationships of iNOS inhibitors and can guide the design of more potent and selective compounds. nih.gov The investigation of how these molecules interact with the active site of the enzyme contributes to a deeper understanding of the enzyme's mechanism of action.

Receptor Binding Affinity Investigations (e.g., Nicotine (B1678760) Analogues)

The N-methylpyrrolidine ring is a fundamental component of nicotine, the primary psychoactive alkaloid in tobacco. nih.gov Consequently, derivatives of this compound are of significant interest in the study of nicotinic acetylcholine receptors (nAChRs). The synthesis of nicotine and its analogues often involves intermediates that are structurally related to this compound. nih.govnih.govgoogle.comgoogle.commdpi.com

Systematic modifications of the N-methylpyrrolidine ring of nicotine, such as the addition of methyl groups at different positions, have been used to probe the binding pocket of nAChRs. nih.gov These "methyl scan" studies have revealed significant differences in how various nAChR subtypes, such as α7 and α4β2, interact with the pyrrolidine ring. nih.gov Such investigations are crucial for designing subtype-selective nicotinic ligands, which could have therapeutic applications in a range of neurological disorders. The binding affinity of these nicotine analogues is a key parameter in these studies, providing a measure of how tightly the ligand binds to the receptor. nih.gov

Data Tables

Table 1: Examples of Biologically Active Molecules Containing a Pyrrolidine Scaffold

| Drug Name | Therapeutic Class |

| Metdilazine | Antihistamine |

| Vernakalant | Antiarrhythmic |

| Glycopyrrolate | Anticholinergic |

| Cocaine | Tropane Alkaloid (Local Anesthetic, Stimulant) |

| Scopolamine | Tropane Alkaloid (Anticholinergic) |

| Nicotine | Alkaloid (Stimulant) |

This table is for illustrative purposes and is not exhaustive.

Table 2: Key Intermediates in Tropane Alkaloid Biosynthesis

| Intermediate | Role |

| N-methyl-Δ¹-pyrrolinium cation | Precursor to the pyrrolidine ring |

| 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | Key intermediate in tropinone formation |

| Tropinone | Precursor to cocaine and scopolamine |

Neuroprotective Research

The potential neuroprotective effects of pyrrolidone derivatives are an active area of investigation, particularly in the context of neurodegenerative diseases like Alzheimer's. Research into novel pyrrolidine-2-one derivatives has shown promise in ameliorating cognitive deficits. In murine models, these compounds have been observed to counteract scopolamine-induced behavioral and biochemical changes, suggesting a potential for mitigating cognitive impairment. The observed effects indicate that these derivatives may be promising candidates for diseases associated with cognitive decline.

While direct research on this compound is limited, the broader class of pyrrolidone-containing compounds has demonstrated neuroprotective capabilities. For instance, certain N-benzylpyrrolidine derivatives have been designed as multitarget agents for Alzheimer's disease, showing inhibition of key enzymes like cholinesterases and β-secretase-1 (BACE-1). These derivatives have also exhibited the ability to disrupt amyloid-β aggregates and have shown neuroprotective activity in cellular models of amyloid-β-induced stress.

Antimicrobial Efficacy and Mechanisms

Derivatives of the pyrrolidine core have demonstrated a wide spectrum of antimicrobial activities. Studies have explored various substituted pyrrolidines and have found significant antibacterial and antifungal properties.

Research into 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (B3217202) and its derivatives has shown comparable antibiotic activity to reference compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungi. ekb.eg Similarly, novel thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their antibacterial potential. biointerfaceresearch.com One such derivative, a 4-F-phenyl substituted compound, was found to selectively inhibit Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com

Furthermore, 2,3-pyrrolidinedione derivatives have been investigated for their antimicrobial and antifungal activities against oral pathogens. mdpi.com Certain analogues displayed significant activity against Streptococcus mutans and Candida albicans, comparable to the established oral healthcare antiseptic, chlorhexidine. mdpi.com The mechanism of action for many of these derivatives is still under investigation but is thought to involve the disruption of microbial cellular processes.

Anti-inflammatory Investigations

The anti-inflammatory potential of pyrrolidone derivatives has been explored through various studies. A synthesized pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was evaluated for its inhibitory effects on key enzymes in the inflammatory cascade. mdpi.com The compound demonstrated inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), with IC50 values of 314, 130, and 105 μg/mL, respectively. mdpi.com In vivo studies using a carrageenan-induced paw edema model in rats further supported its anti-inflammatory potential. mdpi.com

Additionally, research on N-methyl-2-pyrrolidone (NMP), a structurally related compound, has indicated that it can inhibit inflammation by suppressing the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Specifically, NMP was found to inhibit the bradykinin-induced upregulation of phosphorylated JNK and p38 in human osteoblast-like cells. nih.gov This suggests a potential mechanism by which NMP and possibly its analogues could exert anti-inflammatory effects, which may be beneficial in conditions like fracture healing. nih.gov

Applications in Drug Delivery Systems (e.g., as penetration enhancers)

Pyrrolidone derivatives, particularly N-methyl-2-pyrrolidone (NMP), are well-documented for their role as penetration enhancers in transdermal drug delivery systems. nih.govnih.gov These compounds temporarily increase the permeability of the skin, allowing for greater absorption of therapeutic agents in a shorter time frame. nih.govnih.gov The mechanism of action is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby reducing its barrier function.

A close derivative of this compound, 3-hydroxy-N-methylpyrrolidone, has been specifically investigated and patented as a transdermal enhancer. nih.govnih.gov In vitro studies demonstrated its efficacy in enhancing the percutaneous penetration of a model drug, with performance comparable to NMP. nih.gov The use of such enhancers is a key strategy to overcome the skin's natural barrier and expand the range of drugs that can be effectively delivered via the transdermal route. nih.govnih.gov

Molecular dynamics simulations have provided further insight into the enhancement mechanism of NMP. nih.govwikipedia.org It is suggested that NMP can form complexes with certain drug molecules through hydrogen bonding and π-π stacking interactions, facilitating their transport through the epidermis via a cotransport mechanism. nih.gov This effect is dependent on the specific interactions between the enhancer and the drug molecule. nih.gov

Potential as Cryoprotectants

Cryoprotectants are substances that protect biological tissues from damage caused by freezing. wikipedia.org Common cryoprotectants include glycerol (B35011) and dimethyl sulfoxide (B87167) (DMSO). wikipedia.org To date, there is a lack of specific research in the scientific literature investigating the potential of this compound or its direct derivatives as cryoprotectants. While other nitrogen-containing heterocyclic compounds, such as polyvinylpyrrolidone, have been studied for their cryoprotective properties in applications like islet cell cryopreservation, the potential of N-Methylpyrrolidin-3-one in this area remains an unexplored field of research. nih.gov

Targeted Therapeutic Applications

The pyrrolidine scaffold is a common feature in many compounds with demonstrated anticancer activity. dntb.gov.ua Research has focused on the synthesis and evaluation of various pyrrolidone derivatives for their cytotoxic effects against different cancer cell lines.

A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which are structurally related to this compound, were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. nih.govnih.govnih.gov The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance anticancer activity, with some derivatives showing higher potency than the established anticancer drug cytarabine. nih.govnih.gov

Other studies have explored different modifications of the pyrrolidine ring to develop potent anticancer agents. For instance, novel halogenated spiro[pyrrolidine-thiazolo-oxindoles] have been synthesized and tested for their antiproliferative effects. rdd.edu.iq One such analogue exhibited broad activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines. rdd.edu.iq

RNA Polymerase I Inhibition

RNA Polymerase I (Pol I) is the enzyme responsible for transcribing ribosomal RNA (rRNA), a fundamental process for ribosome biogenesis and, consequently, protein synthesis. This pathway is often hyperactivated in cancer cells to support their rapid growth and proliferation, making Pol I an attractive target for anticancer therapies. Inhibition of Pol I transcription can disrupt nucleolar function, leading to a cellular stress response that can trigger cell cycle arrest or programmed cell death (apoptosis), particularly in malignant cells.

Small molecule inhibitors have been developed to target this pathway. For instance, CX-5461 is a selective inhibitor of Pol I transcription that has shown promising results in preclinical cancer models by inducing a p53-dependent apoptotic response. A second-generation inhibitor, PMR-116, also functions by selectively inhibiting Pol I transcription, stalling the enzyme complex at the rDNA promoter and preventing the initiation of rRNA synthesis. This compound has demonstrated broad anti-cancer activity in various preclinical models, including those for lymphoma, AML, and prostate cancer, with a favorable profile of acting without inducing widespread DNA damage. While specific research directly identifying this compound derivatives as Pol I inhibitors is not extensively detailed in the current literature, the broader class of novel heterocyclic compounds, including those with pyrrolidine-bearing structures, are being investigated for their potential to inhibit various RNA polymerases. The development of compounds like CX-5461, which is a complex benzothiazole (B30560) derivative, highlights the ongoing search for diverse chemical scaffolds that can effectively and selectively target this critical cellular machinery.

Tyrosinase Inhibitors

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment in mammals. By catalyzing the oxidation of L-tyrosine to dopaquinone, it initiates a cascade that leads to the formation of melanin. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders and for use as skin-lightening agents.

Derivatives of pyrrolidine have emerged as a potent class of tyrosinase inhibitors. One notable study focused on a series of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds. Among the synthesized molecules, a compound designated 3f (HMP) demonstrated particularly high inhibitory activity against mushroom tyrosinase. It was found to be a competitive inhibitor, significantly more potent than the widely used reference compound, kojic acid. HMP also effectively inhibited melanin production and tyrosinase activity in B16F10 melanoma cells, confirming its potential to suppress melanogenesis by directly modulating the enzyme.

Industrial and Chemical Process Applications of N Methylpyrrolidin 3 One

Utilization as Reaction Solvents and Reagents in Organic Synthesis

1-Methylpyrrolidin-3-one is a valuable compound in organic synthesis, serving both as a reaction medium and as a versatile building block for creating more complex molecules. Its utility is rooted in a structure that contains multiple reactive sites, including a ketone group and a tertiary amine within a five-membered ring.

As a solvent, it is used for synthesizing a range of organic compounds. atamanchemicals.com Its hydrochloride salt form is particularly noted for its enhanced solubility in polar solvents, which is an advantageous property for its use in various synthetic applications. In chemical reactions, it can function as either a nucleophile or an electrophile, allowing it to participate in diverse organic transformations such as oxidations, reductions, and nucleophilic substitutions.

The compound serves as a key intermediate or precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A significant reaction pathway involves the reduction of its ketone group to form the corresponding alcohol, 1-methylpyrrolidin-3-ol, which is itself a useful intermediate for producing a variety of pharmaceutical compounds. It is also used as a starting material or reagent in multi-step synthetic pathways for creating pharmacologically active analogs and derivatives.

| Reaction Type | Description | Resulting Product Class |

|---|---|---|

| Reduction | The ketone group is reduced to a secondary alcohol. | 1-Methylpyrrolidin-3-ol derivatives |

| Oxidation | The tertiary amine can be oxidized. | Corresponding N-oxides |

| Nucleophilic Substitution | The compound or its derivatives participate in substitution reactions. | Varied functionalized pyrrolidines |

| Oximation | Reaction of the ketone with a hydroxylamine derivative, often for analytical purposes. | Oxime derivatives |

Role in Polymer and Resin Production

This compound is identified as an important component in the manufacturing of various polymers and resins. atamanchemicals.com Its properties are suitable for use in the polymer and materials science industries. While its direct role as a monomer is not extensively detailed, its function as a solvent or reagent in polymerization processes is noted. For instance, it has been mentioned as a solvent in contexts that may involve polymer synthesis. sci-hub.se Furthermore, a patent for a resin composition lists this compound as a relevant chemical class, indicating its use in the formulation of specialized resins. google.com The closely related class of pyrrolidones has known applications as solvents for resins and polymers. google.com

Applications in Analytical Chemistry (e.g., Protein and Nucleic Acid Analysis)

In the field of analytical chemistry, this compound is utilized as a reagent, particularly in the analysis of proteins and nucleic acids. atamanchemicals.com A specific application is in sample preparation for Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity, direct GC-MS analysis of this compound can be challenging. To overcome this, chemical derivatization is employed to enhance its volatility and thermal stability.

A common technique is oximation, where the ketone functional group of this compound reacts with a hydroxylamine derivative. This process converts the polar ketone into a more stable and volatile oxime derivative, which results in improved chromatographic peak shape and reduced tailing during GC-MS analysis. This derivatization is a key step for enabling accurate quantitative and qualitative analysis of the compound. Its relevance in the broader context of biochemical analysis is suggested by its mention in research related to enzyme-nucleic acid recognition and DNA/RNA/protein interactions. fortunebusinessinsights.com

| Technique | Target Functional Group | Purpose | Analytical Method |

|---|---|---|---|

| Oximation | Ketone | Increase volatility and thermal stability; improve peak shape. | Gas Chromatography-Mass Spectrometry (GC-MS) |

Extraction and Purification Processes in Petrochemical Industry

While specific applications of this compound in the petrochemical industry are not extensively documented in available literature, the broader class of pyrrolidone derivatives sees significant use in this sector. Analogs such as N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone are widely employed as selective solvents to extract aromatic compounds from paraffinic hydrocarbons during petroleum refining. atamanchemicals.com Pyrrolidone derivatives are also used in the extraction of natural gas from crude oil mixtures and can be components in hydrocarbon recovery compositions for enhanced oil recovery (EOR). google.comfortunebusinessinsights.com These applications leverage the high polarity and selective solvency of the pyrrolidone ring structure. Research has also been conducted on using pyrrolidone derivatives to synthesize hollow zeolites, which have potential as highly efficient catalysts in the petrochemical industry for processes like alkylation. researchgate.net

Role in Microelectronics Fabrication and Industrial Cleaning

This compound is a component in chemical formulations used for industrial cleaning, particularly within the microelectronics and semiconductor industries. Its utility in this area is highlighted by its inclusion in a patent for a method and apparatus designed for cleaning semiconductor materials. The compound's solvent properties make it suitable for inclusion in cleaning compositions intended for sensitive electronic components. Chemical supplier catalogs further categorize this compound under headings such as "Coatings & Cleaning" and "3D Printing & Electronics," underscoring its role in these high-technology sectors.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of pyrrolidine (B122466) derivatives is a mature field, yet the quest for more efficient, selective, and sustainable methods remains a key research driver. Future efforts in the synthesis of 1-Methylpyrrolidin-3-one are expected to focus on overcoming the limitations of existing multi-step procedures which can be time-consuming and generate significant waste.

A promising avenue of research is the development of one-pot synthesis protocols. These methods, which combine multiple reaction steps into a single operation, offer considerable advantages in terms of efficiency and resource utilization. For instance, the one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine (B109427) using modified ZSM-5 catalysts showcases a green and efficient approach that could be adapted for this compound.

Furthermore, the exploration of novel starting materials and reaction pathways is anticipated. For example, the use of readily available precursors and the development of cascade reactions that rapidly build molecular complexity will be central to future synthetic strategies. The synthesis of pyrrolidine-2-one derivatives through the lactamization of γ-butyrolactone provides a template for developing analogous routes to 3-pyrrolidinone (B1296849) structures.

Application of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for their effective application. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used for characterization, the future will see an increased reliance on more advanced and hyphenated techniques to probe subtle structural details and reaction dynamics.

High-resolution mass spectrometry (HRMS), coupled with techniques like gas chromatography (GC) or ultra-high-performance liquid chromatography (UHPLC), will be instrumental in identifying and quantifying trace impurities and byproducts in synthetic mixtures. This level of detail is critical for applications in pharmaceuticals and materials science where purity is paramount.

Moreover, two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be increasingly employed to unambiguously assign the complex spectra of novel this compound derivatives. These techniques provide detailed information about the connectivity and spatial relationships of atoms within a molecule, which is essential for confirming the structures of new compounds and for studying their conformational dynamics. The application of these advanced spectroscopic methods will provide a deeper understanding of the structure-property relationships of this important class of compounds.

Design and Synthesis of Highly Selective Catalytic Systems

Catalysis plays a pivotal role in modern chemical synthesis, enabling reactions to proceed with high efficiency and selectivity. The future of this compound synthesis will undoubtedly involve the development of novel and highly selective catalytic systems. A key focus will be on the design of catalysts that can control the stereochemistry of the pyrrolidine ring, as the biological activity of many pyrrolidine-containing compounds is highly dependent on their three-dimensional structure.

The use of transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, will continue to be a major area of research. These catalysts are known to be highly effective in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the synthesis of the pyrrolidine ring. Future work will likely focus on the development of chiral ligands for these metals to enable enantioselective synthesis of this compound derivatives.

In addition to metal-based catalysts, organocatalysis is emerging as a powerful tool in asymmetric synthesis. The use of small organic molecules as catalysts offers several advantages, including lower toxicity and cost compared to many metal-based systems. The development of organocatalytic methods for the synthesis of chiral this compound derivatives is a highly promising area for future research.

Expanding Biological Applications and Therapeutic Potential

The pyrrolidine ring is a privileged scaffold in drug discovery, and derivatives of this compound are expected to play an increasingly important role in the development of new therapeutic agents. This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Future research will focus on exploring the therapeutic potential of novel this compound derivatives in a variety of disease areas.

One area of significant interest is the development of new anticancer agents. The pyrrolidine scaffold is found in a number of natural products and synthetic compounds with potent anticancer activity. By modifying the structure of this compound, researchers can create libraries of new compounds for screening against various cancer cell lines. For example, the synthesis of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives has led to the discovery of new potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production.

Another promising area is the development of new treatments for neurological disorders. The pyrrolidine ring is a key component of many compounds that act on the central nervous system. The synthesis and evaluation of new pyrrolidine derivatives for analgesic and anti-inflammatory activity is an active area of research. The development of new this compound derivatives with activity against targets such as acetylcholinesterase and butyrylcholinesterase could lead to new treatments for Alzheimer's disease.

Focus on Sustainable and Green Chemical Processes

The principles of green chemistry are becoming increasingly important in all areas of chemical research and development. The future production of this compound and its derivatives will be guided by the need to develop more sustainable and environmentally friendly processes. This will involve a focus on several key areas, including the use of renewable feedstocks, the development of solvent-free or water-based reaction systems, and the design of processes that minimize waste generation.

One promising approach is the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. The application of MAOS to the synthesis of this compound derivatives is a promising area for future research.

Another important aspect of green chemistry is the use of catalysts that can be easily recovered and reused. The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a key area of research. These catalysts can be easily separated from the reaction mixture by filtration, allowing for their reuse in subsequent reactions. The synthesis of N-methylpyrrolidine using a Cu and Ni modified ZSM-5 catalyst, which can be reused for several runs, is a good example of this approach.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-Methylpyrrolidin-3-one, and what key features should researchers anticipate?

- Methodological Answer :